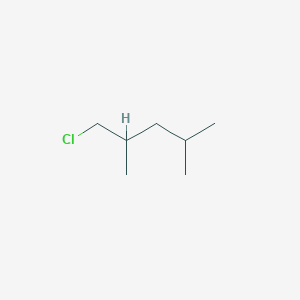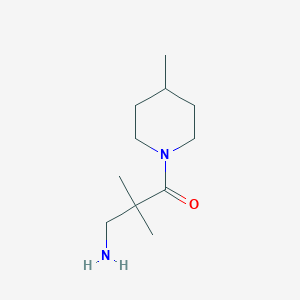
3-(1,3-Thiazol-2-ylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Thiazol-2-ylmethyl)pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring Thiazoles are five-membered rings containing sulfur and nitrogen atoms, while pyridines are six-membered rings containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-ylmethyl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate can then be reacted with a pyridine derivative under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(1,3-Thiazol-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
科学的研究の応用
3-(1,3-Thiazol-2-ylmethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as sensors and catalysts.
作用機序
The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .
類似化合物との比較
Similar Compounds
- 2-(1,3-Thiazol-2-yl)pyridine
- 4-(1,3-Thiazol-2-ylmethyl)pyridine
- 3-(1,3-Thiazol-4-ylmethyl)pyridine
Uniqueness
3-(1,3-Thiazol-2-ylmethyl)pyridine is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct biological activities and chemical properties compared to similar compounds .
特性
分子式 |
C9H8N2S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
2-(pyridin-3-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H8N2S/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-5,7H,6H2 |
InChIキー |
KMTMOUKUPUZITF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)


![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)


![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)






